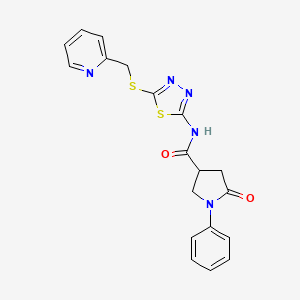

5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide" is a derivative of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is a core structure for various biologically active compounds. The presence of a thiadiazole ring and a pyridinylmethylthio moiety suggests potential for diverse biological activities, as seen in similar compounds studied for their medicinal properties, including anti-inflammatory and antibacterial effects .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a 5-oxo pyrrolidine derivative with various amines or other nucleophiles to introduce different substituents, as seen in the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine . The specific synthesis route for the compound would likely involve a similar strategy, where the pyrrolidine core is functionalized with the phenyl group, followed by the introduction of the thiadiazole and pyridinylmethylthio groups.

Molecular Structure Analysis

The molecular structure of related 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives has been elucidated using spectroscopic techniques such as NMR, IR spectroscopy, and mass spectroscopy . Quantum mechanical studies, including calculations of Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential, have been performed to understand the electronic properties of similar compounds .

Chemical Reactions Analysis

Compounds with the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid scaffold are reactive towards nucleophiles due to the presence of the 5-oxo group and the carboxamide moiety. They can undergo various chemical reactions, including substitutions and additions, to yield a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by the substituents on the pyrrolidine ring. The spectroscopic properties, including UV-Vis absorption, are critical for the characterization of these compounds . Theoretical calculations can provide insights into their polarizability and dipole moment, which are important for understanding their interactions with biological targets .

Scientific Research Applications

Synthesis and Structure Analysis

- Novel organic ligands, including thiadiazole derivatives, have been synthesized for the study of copper(II), cobalt(II), and nickel(II) complexes. These complexes show potential for various applications due to their unique structural properties, as demonstrated by single-crystal X-ray diffraction methods (Myannik et al., 2018).

Antimicrobial and Anti-inflammatory Applications

- Thiadiazole derivatives have been evaluated for anti-inflammatory activities, showing promising results in tests like the carrageenin oedema test and RPAR in rats (Doria et al., 1986).

- Certain thiadiazole compounds have been tested for tuberculostatic activity, indicating their potential use in treating tuberculosis (Foks et al., 2004).

Spectroscopic and Quantum Mechanical Studies

- The spectroscopic properties of related compounds, such as 5-oxo-1-phenylpyrrolidine derivatives, have been extensively studied using techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies help in understanding the molecular structure and properties of such compounds (Devi et al., 2020).

Potential in Treating Cancer and Other Diseases

- Several thiadiazole and pyrimidine derivatives have been synthesized and shown to have anticancer properties. They have been evaluated for cytotoxicity against various cancer cell lines, indicating their potential in cancer treatment (Abouzied et al., 2022).

- Compounds like 5-oxo-1-phenylpyrrolidine-3-carboxamide analogs have been synthesized as potential antibacterial drugs, showing moderate to good activity against specific microbes (Devi et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

The compound acts as a modulator of the MRGPRX2 receptor . Upon binding to the receptor, it can influence the receptor’s activity and mediate various physiological responses .

Biochemical Pathways

It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its role as a modulator of the MRGPRX2 receptor, it can potentially influence a wide range of cellular processes mediated by mast cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-oxo-1-phenyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S2/c25-16-10-13(11-24(16)15-7-2-1-3-8-15)17(26)21-18-22-23-19(28-18)27-12-14-6-4-5-9-20-14/h1-9,13H,10-12H2,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRENSKJNKPLNPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)

![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)

![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

![[4-(2-Aminoethyl)piperidin-1-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B3004062.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)

![(3Ar,6aS)-1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride](/img/structure/B3004070.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)

![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![3-[3-(Pyrrolidin-1-yl)propoxy]benzaldehyde](/img/structure/B3004076.png)